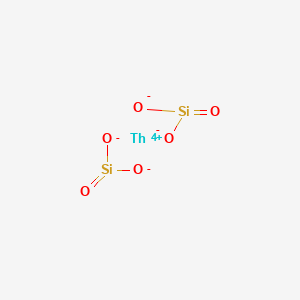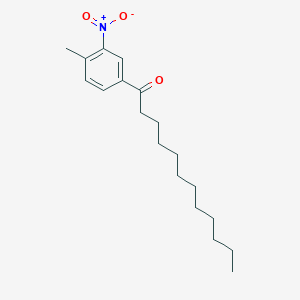
1-(4-Methyl-3-nitrophenyl)dodecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-nitrolaurophenone is an organic compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is characterized by its nitro and methyl functional groups attached to a laurophenone backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitrolaurophenone typically involves the nitration of 4-methyl-laurophenone. The reaction conditions for nitration usually include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
Industrial production methods for 4-Methyl-3-nitrolaurophenone are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of hazardous materials, and maintaining stringent quality control measures.
化学反应分析
Types of Reactions
4-Methyl-3-nitrolaurophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride can be used.
Major Products Formed
Reduction: The major product formed is 4-Methyl-3-aminolaurophenone.
Substitution: Depending on the substituent introduced, various derivatives of 4-Methyl-3-nitrolaurophenone can be synthesized.
科学研究应用
4-Methyl-3-nitrolaurophenone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, although it is not currently used as a drug.
作用机制
The mechanism of action of 4-Methyl-3-nitrolaurophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
4-Methyl-3-nitroacetophenone: Similar structure but with an acetophenone backbone.
4-Methyl-3-nitrobenzophenone: Similar structure but with a benzophenone backbone.
Uniqueness
4-Methyl-3-nitrolaurophenone is unique due to its laurophenone backbone, which imparts distinct chemical properties and reactivity compared to other nitro-substituted compounds.
属性
分子式 |
C19H29NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
1-(4-methyl-3-nitrophenyl)dodecan-1-one |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-12-19(21)17-14-13-16(2)18(15-17)20(22)23/h13-15H,3-12H2,1-2H3 |
InChI 键 |
HBNRDICPKOJUQQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



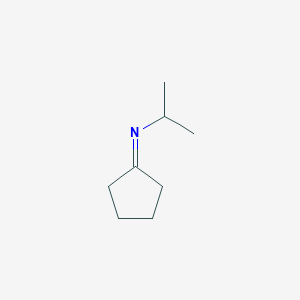
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
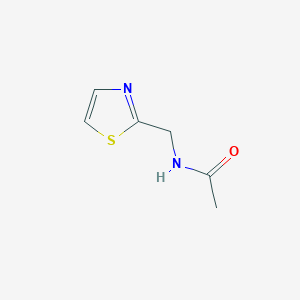
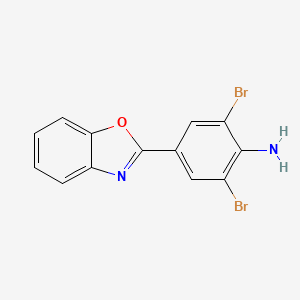
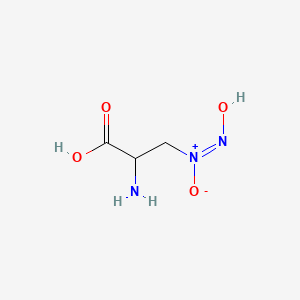

![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
